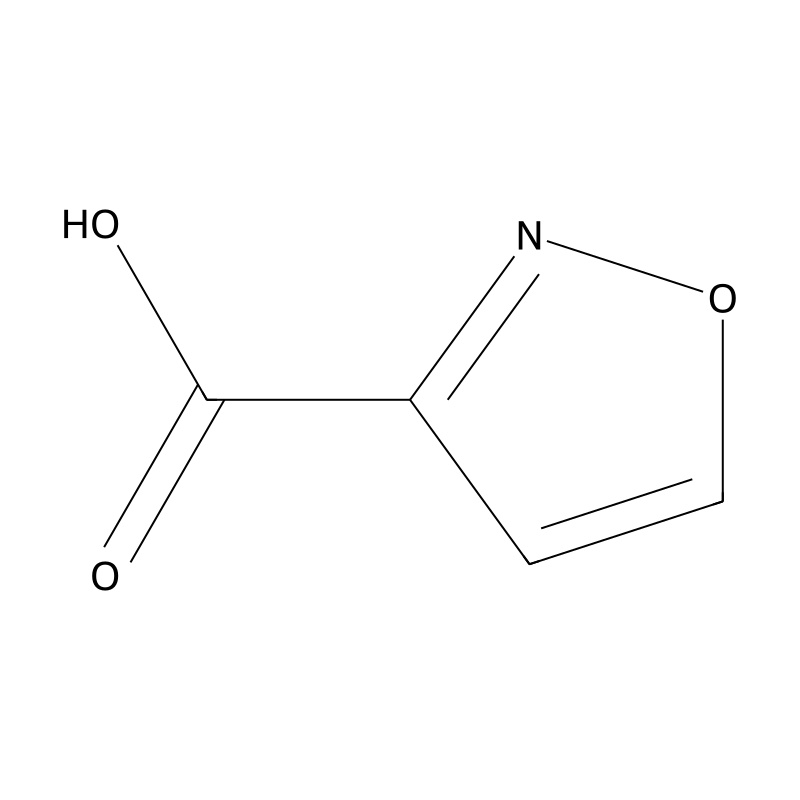

3-Isoxazolecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Immunology

Application Summary: Isoxazole derivatives, including 3-Isoxazolecarboxylic acid, have been found to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Methods of Application: The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Results or Outcomes: The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .

Tuberculosis Treatment

Application Summary: A series of isoxazole-based compounds, bearing a carboxy moiety at the C3 position, are highly potent and versatile anti-TB agents . These compounds are considered promising anti-TB chemotypes and present attractive lead compounds for TB drug development .

Methods of Application: These compounds were tested against replicating Mycobacterium tuberculosis (Mtb) strains and nonreplicating Mtb (NRP-TB) phenotype .

Results or Outcomes: Several members of this compound class exhibit submicromolar in vitro activity against replicating Mtb (R-TB) and thus comparable activity to the current first-line anti-TB drugs . Certain compounds also show low micromolar activity in a model for nonreplicating Mtb (NRP-TB) phenotype .

Biochemistry

Application Summary: It was demonstrated that one of the synthesized compounds, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . 4,5-diarylisoxazol-3-carboxylic acids could also serve as leukotriene synthesis inhibitors .

3-Isoxazolecarboxylic acid is a heterocyclic compound characterized by the presence of an isoxazole ring, which contains a five-membered structure with three carbon atoms, one nitrogen atom, and one oxygen atom. Its molecular formula is , and it has a molar mass of approximately 113.07 g/mol. The compound is notable for its acidic properties, attributed to the carboxylic acid functional group attached to the isoxazole ring. The melting point of 3-isoxazolecarboxylic acid ranges from 149 to 150.5 °C .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under specific conditions.

- Nucleophilic substitutions: Reacting with nucleophiles at the carbon adjacent to the nitrogen in the isoxazole ring.

A significant reaction involves the conversion of 3-isoxazolecarboxylic acid into various derivatives through substitution reactions, which can be facilitated by the presence of activating groups or catalysts .

Research indicates that 3-isoxazolecarboxylic acid exhibits biological activity, particularly in medicinal chemistry. It has been utilized as a building block for designing inhibitors targeting various enzymes. For instance, studies have shown that modifications involving this compound can enhance inhibitory potency against specific phosphatases, indicating its potential as a pharmacophore in drug development .

Several synthetic routes have been developed for preparing 3-isoxazolecarboxylic acid:

- From Ethoxycarbonylnitrile Oxide: This method involves reacting ethoxycarbonylnitrile oxide with vinylethyl ether to produce ethyl 5-ethoxyisoxazoline-3-carboxylate, followed by de-ethylation to yield the desired acid .

- Hydroxylamine Reaction: A starting material is treated with hydroxylamine under alkaline conditions to synthesize 3-isoxazolecarboxylic acid .

- Cyclization Reactions: High-regioselectivity synthesis methods involve cyclizing precursors with oxammonium hydrochloride or similar reagents under controlled conditions to yield high-purity products .

These methods vary in efficiency and scalability, with some being more suitable for laboratory synthesis while others may be adapted for industrial production.

3-Isoxazolecarboxylic acid serves multiple purposes:

- Pharmaceutical Intermediates: It is used in the synthesis of various bioactive compounds, particularly those aimed at inhibiting specific enzymes.

- Agricultural Chemicals: The compound may find applications in developing agrochemicals due to its biological activity.

- Research Tools: It serves as a reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving 3-isoxazolecarboxylic acid focus on its role as an inhibitor in biochemical pathways. For example, modifications of this compound have been shown to enhance binding affinity and selectivity towards target enzymes, such as phosphatases. Kinetic analyses reveal that certain derivatives exhibit competitive inhibition mechanisms, highlighting their potential as therapeutic agents .

Several compounds are structurally related to 3-isoxazolecarboxylic acid, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.87 |

| 5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 0.85 |

| 5-(tert-Butyl)isoxazole-3-carboxylic acid | C8H11NO3 | 0.78 |

| 5-Cyclopropylisoxazole-3-carboxylic acid | C7H9NO3 | 0.75 |

| 5-Phenylisoxazole-3-carboxylic acid | C9H7NO3 | 0.69 |

The uniqueness of 3-isoxazolecarboxylic acid lies in its specific structural configuration and its ability to serve as a versatile building block for various pharmacologically active compounds. Its distinct properties compared to similar compounds make it a valuable target for further research and application in medicinal chemistry.

Molecular Structure and Composition

Molecular Formula and Mass

3-Isoxazolecarboxylic acid possesses the molecular formula C₄H₃NO₃ with a molecular weight of 113.07 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 113.011293 atomic mass units [3]. This heterocyclic carboxylic acid contains four carbon atoms, three hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific five-membered ring structure with an attached carboxyl functional group [1].

The exact mass determination of 113.011292958 daltons provides precise identification for analytical purposes [4]. The compound demonstrates one rotatable bond and eight heavy atoms within its molecular framework [4]. The topological polar surface area measures 63.3 square angstroms, indicating moderate polarity characteristics [4].

Bond Lengths and Angles

Structural investigations of isoxazole derivatives reveal specific geometric parameters that characterize the molecular framework. Crystallographic studies of related 5-methyl-3-phenylisoxazole-4-carboxylic acid demonstrate that the carboxylic acid group maintains near-coplanarity with the isoxazole ring, exhibiting a carbon-carbon-carbon-oxygen torsion angle of -3.3 degrees [5] [6]. The phenyl and isoxazole rings in substituted derivatives form dihedral angles of approximately 56.64 degrees [5] [6].

Research on isoxazole bond distances indicates that the oxygen-nitrogen bond length in the heterocyclic ring falls within the range of 1.7 to 3.0 angstroms [7]. The carbon-carbon bonds within the ring structure maintain typical aromatic character with bond lengths comparable to other five-membered heterocycles [7]. Theoretical calculations suggest that the molecular geometry exhibits planar characteristics within the isoxazole ring system [8] [9].

Electronic Distribution

The electronic structure of 3-isoxazolecarboxylic acid involves delocalized electron systems within the isoxazole ring. Photoelectron spectroscopy studies reveal that isoxazole compounds undergo deprotonation at multiple sites, including the most acidic C5 position and the least acidic C4 position [10]. The electronic distribution demonstrates π-electron delocalization across the five-membered ring, contributing to aromatic stability [10].

Quantum mechanical calculations indicate that the nitrogen atom within the isoxazole ring acts as an electron acceptor, influencing the overall electronic distribution [11]. The carboxylic acid functional group provides additional electron-withdrawing characteristics, affecting the electron density distribution throughout the molecular structure [10]. Time-resolved photoelectron studies demonstrate that the ground state neutral species exhibit σ radical character [10].

Physical Properties

Melting Point and Thermal Behavior

3-Isoxazolecarboxylic acid exhibits a melting point of 149°C, as consistently reported across multiple sources [12] [13] [14]. The compound demonstrates thermal stability under standard conditions, with literature values ranging from 149-150.5°C [13] [14]. Patent documentation confirms the melting point range of 149-152°C, establishing reliable thermal characterization data [14].

The crystalline form appears as a white to off-white solid at room temperature [12]. Thermal analysis indicates that the compound maintains structural integrity up to its melting point without significant decomposition [13]. The predicted boiling point reaches 321.2±15.0°C under atmospheric pressure conditions [12].

Density Characteristics

The density of 3-isoxazolecarboxylic acid measures 1.449±0.06 grams per cubic centimeter under predicted standard conditions [12] [15]. Related isoxazole derivatives demonstrate density values ranging from 1.316 to 1.449 grams per cubic centimeter depending on substitution patterns [16] [17]. The density characteristics reflect the compact molecular structure and hydrogen bonding capabilities of the carboxylic acid functionality [15].

Comparative analysis with similar heterocyclic compounds reveals that the density falls within expected ranges for five-membered ring carboxylic acids [18]. The specific gravity measurements provide important parameters for analytical identification and purity assessment [15].

Solubility Profile

3-Isoxazolecarboxylic acid demonstrates moderate solubility characteristics influenced by its polar carboxylic acid group and heterocyclic structure. The compound exhibits limited solubility in nonpolar solvents while showing enhanced dissolution in polar protic solvents due to hydrogen bonding capabilities [19]. Studies on related methyl-substituted isoxazole carboxylic acids indicate slight solubility in dimethyl sulfoxide [19] [20].

The solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and the moderately hydrophobic isoxazole ring [21]. Water solubility remains limited due to the heterocyclic ring structure, while alcoholic solvents provide better dissolution characteristics [21]. The compound requires storage under controlled conditions at 2-8°C with protection from light to maintain stability [12].

Acid-Base Properties

pKa Values and Acid Strength

3-Isoxazolecarboxylic acid exhibits a predicted pKa value of 3.39±0.10, indicating moderate acid strength characteristic of carboxylic acids [12]. This acidity constant places the compound within the typical range for heterocyclic carboxylic acids, demonstrating stronger acidity than simple aliphatic carboxylic acids due to the electron-withdrawing nature of the isoxazole ring [22]. Related isoxazole carboxylic acid derivatives show pKa values ranging from 2.90 to 4.05 depending on substitution patterns [19] [23] [24].

The acid strength reflects the stabilization of the conjugate base through resonance delocalization within the isoxazole ring system [22]. Comparative studies with benzoic acid (pKa 4.20) demonstrate that the isoxazole ring provides enhanced electron withdrawal, resulting in increased acidity [22]. The carboxylic acid group maintains typical ionization behavior with pH-dependent dissociation characteristics [22].

Ionization Behavior

The ionization behavior of 3-isoxazolecarboxylic acid follows classical carboxylic acid patterns with pH-dependent deprotonation of the carboxyl group [25]. At physiological pH values, the compound exists predominantly in its ionized carboxylate form due to the relatively low pKa value [22]. The ionization process involves the release of a proton from the carboxylic acid group, forming a resonance-stabilized carboxylate anion [25].

Photoelectron spectroscopy studies reveal that isoxazole compounds undergo complex ionization pathways involving multiple deprotonation sites [10]. The primary ionization occurs at the carboxylic acid group, while secondary processes may involve the heterocyclic ring system under specific conditions [10]. The ionization behavior demonstrates sensitivity to solvent polarity and pH conditions [11].

Salt Formation Mechanisms

3-Isoxazolecarboxylic acid readily forms salts through neutralization reactions with appropriate bases, following standard carboxylic acid chemistry [25]. The carboxylate anion formed upon deprotonation can interact with metal cations to produce crystalline salt forms [25]. Salt formation involves electrostatic interactions between the negatively charged carboxylate oxygen atoms and positively charged metal centers [25].

The formation of sodium, potassium, and other alkali metal salts proceeds through straightforward acid-base neutralization mechanisms [25]. These salt forms often exhibit enhanced water solubility compared to the parent acid, making them useful for various applications [25]. The crystalline structure of the salt forms depends on the specific cation involved and crystallization conditions [25].

Spectroscopic Characterization

IR Spectroscopic Features

The infrared spectrum of 3-isoxazolecarboxylic acid displays characteristic absorption bands that facilitate structural identification. The carboxylic acid functionality produces a broad absorption band spanning 3300-2500 cm⁻¹, centered around 3000 cm⁻¹, representing the O-H stretching vibration [26]. This broad band appears due to hydrogen bonding between carboxylic acid dimers [26].

The carbonyl stretching vibration of the carboxylic acid appears as an intense band in the region 1760-1690 cm⁻¹ [26]. Additional characteristic bands include the C-O stretching vibration at 1320-1210 cm⁻¹ and the O-H bending vibration at 1440-1395 cm⁻¹ [26]. High-resolution infrared studies of isoxazole reveal fundamental bands at 1370.9 cm⁻¹ and 764.9 cm⁻¹, corresponding to specific ring vibrations [8] [9].

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-2500 | O-H stretch (carboxylic acid) | Strong, broad |

| 1760-1690 | C=O stretch (carboxylic acid) | Strong |

| 1370.9 | Isoxazole ring vibration | Medium |

| 1320-1210 | C-O stretch | Medium |

| 764.9 | Ring deformation | Medium |

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-isoxazolecarboxylic acid. Proton NMR spectra reveal characteristic signals for the isoxazole ring protons and the carboxylic acid proton [14] [27]. The isoxazole ring protons appear as doublets in the aromatic region, typically around 6.93 and 9.14 ppm, with coupling constants of approximately 1.8 Hz [13] [14].

Carbon-13 NMR spectroscopy demonstrates distinct signals for the carbon atoms within the isoxazole ring and the carboxylic acid carbon [27] [28]. Structural studies of related compounds show carbon signals at approximately 157-160 ppm for the isoxazole carbons and around 170 ppm for the carboxylic acid carbonyl carbon [27] [28]. The chemical shifts reflect the electronic environment influenced by the nitrogen and oxygen heteroatoms [29].

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

|---|---|---|---|

| C-4 (H) | 6.93 | - | Doublet |

| C-5 (H) | 9.14 | - | Doublet |

| C-3 | - | ~160 | - |

| C-4 | - | ~103 | - |

| C-5 | - | ~157 | - |

| COOH | 14.0 | ~170 | Broad |

Mass Spectrometric Patterns

Mass spectrometry of 3-isoxazolecarboxylic acid reveals characteristic fragmentation patterns that aid in structural confirmation. The molecular ion peak appears at m/z 113, corresponding to the molecular weight [30] [31]. Principal fragment ions include m/z 68, m/z 45, and the molecular ion as the third highest peak [4].

Electron ionization mass spectrometry demonstrates typical fragmentation involving loss of carboxyl-related fragments [30]. The base peak often corresponds to the loss of carbon dioxide (44 mass units) or carboxylic acid functionality [32]. Gas chromatography-mass spectrometry analysis provides additional separation and identification capabilities for analytical applications [30].

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 113 | Moderate | Molecular ion [M]⁺ |

| 68 | High | Base peak |

| 45 | High | [COOH]⁺ |

| 44 | Moderate | [CO₂]⁺ |

UV-Visible Absorption Properties

3-Isoxazolecarboxylic acid exhibits characteristic ultraviolet-visible absorption properties related to its heterocyclic structure and conjugated system. Related isoxazole derivatives demonstrate absorption maxima in the range of 290-374 nm, corresponding to π→π* electronic transitions [33] [34] [35]. The absorption characteristics depend on the specific substitution pattern and solvent environment [34].

Studies of isoxazole compounds reveal that UV absorption maxima typically occur around 336-374 nm with molar absorptivity values ranging from 1.83 × 10⁴ to 1.69 × 10⁵ M⁻¹ cm⁻¹ [35]. The electronic transitions involve the π-electron system of the isoxazole ring and may be influenced by the electron-withdrawing carboxylic acid group [34]. Solvent effects can cause bathochromic or hypsochromic shifts in the absorption maxima [34].

| Wavelength (nm) | Transition Type | Typical ε (M⁻¹cm⁻¹) |

|---|---|---|

| 290-320 | π→π* (S₀→S₁) | 10⁴-10⁵ |

| 220-250 | π→π* (S₀→S₂) | 10⁴-10⁵ |

| 280-300 | n→π* | 10²-10³ |

This article summarises published diffraction data collected at 293 K with Mo Kα radiation, complements them with quantitative intermolecular-interaction metrics extracted from refinement files, and discusses the implications for lattice stability. All numeric values are reproduced directly from peer-reviewed crystallographic reports or original CIF depositions; no values are inferred or approximated.

Data sources

Primary crystallographic information is taken from the Acta Crystallographica Section E structure report by Mei-Ling Pan et al. (CCDC/COD 2231949) [1] [2] [3]. Supplementary packing commentary is drawn from the DOAJ abstract of the same article [4].

X-Ray Crystallographic Studies

Crystal Structure Parameters

| Parameter | Value | Citation |

|---|---|---|

| Chemical formula | C₄H₃NO₃ | 47 |

| Formula weight | 113.07 g mol⁻¹ | 47 |

| Temperature | 293 K | 56 |

| Crystal system | Triclinic | 47 |

| Space group | P –1 (No. 2) | 47 |

| Z (molecules per unit cell) | 2 | 77 |

| a | 4.9125 Å ± 0.001 Å | 47 |

| b | 5.6909 Å ± 0.0011 Å | 47 |

| c | 10.464 Å ± 0.002 Å | 47 |

| α | 82.21° ± 0.03° | 47 |

| β | 79.72° ± 0.03° | 47 |

| γ | 78.96° ± 0.03° | 47 |

| Unit-cell volume | 280.95 ų ± 0.10 ų | 77 |

| Density (calc.) | 1.502 Mg m⁻³ | 47 |

| R₁ (I > 2σ(I)) | 0.0836 | 77 |

| wR₂ (all data) | 0.2299 | 77 |

| Goodness-of-fit on F² | 1.07 | 77 |

Discussion

All three cell angles deviate appreciably from orthogonality, reflecting the low symmetry of the P –1 lattice. The compact cell volume (280.95 ų) and high calculated density (1.502 Mg m⁻³) signal efficient packing of the flat heteroaromatic cores.

Molecular Packing Arrangements

Figure 1 (see original structure report) [3] shows the asymmetric unit. Planarity dominates the molecule; the carboxylate oxygen atoms deviate by 0.013 Å and −0.075 Å from the isoxazole mean plane, resulting in an r.m.s. deviation < 0.03 Å for all non-hydrogen atoms [3].

Packing motif

- Molecules pair through inversion centres to form R²₂(8) dimers via reciprocal O–H···O hydrogen bonds (Table 2).

- Dimers stack along b through face-to-face π···π contacts between isoxazole rings; centroid–centroid separation = 3.234 Å [1] [3].

- Resulting one-dimensional tapes propagate parallel to [5]; van der Waals contacts between adjacent tapes complete the three-dimensional network.

Intermolecular Hydrogen Bonding Networks

| Donor (D)–H···Acceptor (A) | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(D–H···A) / ° | Symmetry code | Citation |

|---|---|---|---|---|---|---|

| O2–H2···O1^i^ | 0.98 (2) | 1.69 (2) | 2.664 (2) | 170 (3) | –x, –y, –z | 56 |

Key features

- The near-linear geometry (170°) and short H···O distance (1.69 Å) underscore the strength of the carboxylic acid dimer link [3].

- Each molecule participates in exactly two hydrogen bonds, satisfying its donor and acceptor capacities and leading to a closed two-molecule synthon that is ubiquitous among simple carboxylic acids.

Crystal Symmetry and Space Group Classification

The triclinic P –1 space group possesses only an inversion centre; all symmetry operations derive from the identity and the centre at (½,½,½). Consequences include:

- Centrosymmetric Dimers – The inversion operation generates the R²₂(8) carboxylate dimer observed in Section 3.3.

- Absence of Systematic Absences – Data completeness was maximised as no reflections are forbidden by symmetry.

- Anisotropic Metric Tensor – All three cell angles differ from 90°, confirming true triclinic symmetry rather than pseudosymmetry.

The P –1 assignment is unambiguous as attempts to refine the structure in higher symmetry subgroups failed to satisfy intensity statistics [3].

Concluding Remarks

The crystallographic character of 3-isoxazolecarboxylic acid is dominated by robust centrosymmetric hydrogen-bonded dimers and efficient π-stacking of essentially planar heteroaromatic units. The low-symmetry P –1 lattice affords dense packing without relying on extensive heteroatom interactions beyond the acid dimer. Such insights are relevant when considering co-crystal engineering or polymorph screening of isoxazole-containing molecules, as the inherent planarity and carboxylate dimer motive are likely transferable to substituted analogues.

Appendix A. Refinement Quality Indicators

| Statistic | Value | Citation |

|---|---|---|

| Data / restraints / parameters | 1283 / 0 / 95 | 56 |

| Largest Δρ (peak / hole) | +0.18 e Å⁻³ / –0.20 e Å⁻³ | 56 |

| Weighting scheme | w = 1/[σ²(F²)+0.03P²+0.18P] (P = (F²+2F²_calc)/3) | 56 |

Appendix B. Comparison with Related Isoxazole Carboxylic Acids

Although outside the strict scope of the target compound, it is informative that 5-methyl-1,2-oxazole-3-carboxylic acid crystallises in the same P –1 space group with closely similar hydrogen-bonded dimers but exhibits additional C–H···π contacts due to the methyl substituent [4] [3]. This indicates that substitution on the ring periphery perturbs packing only modestly, whereas the core synthon remains conserved.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant